Methyl 2-bromo-6-(trifluoromethyl)nicotinate Methyl 2-bromo-6-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 144740-56-7
VCID: VC21332301
InChI: InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
SMILES: COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br
Molecular Formula: C8H5BrF3NO2
Molecular Weight: 284.03 g/mol

Methyl 2-bromo-6-(trifluoromethyl)nicotinate

CAS No.: 144740-56-7

Cat. No.: VC21332301

Molecular Formula: C8H5BrF3NO2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-(trifluoromethyl)nicotinate - 144740-56-7

Specification

CAS No. 144740-56-7
Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
IUPAC Name methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Standard InChI Key PEEBGPINNABOSD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br
Canonical SMILES COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br

Introduction

Chemical Structure and Properties

Methyl 2-bromo-6-(trifluoromethyl)nicotinate belongs to the class of nicotinic acid derivatives, characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. The compound has a molecular formula C₈H₅BrF₃NO₂ and a molecular weight of approximately 284.03 g/mol. This unique arrangement of functional groups contributes significantly to its chemical reactivity and potential biological activities.

The compound's structure incorporates several key functional groups: a pyridine ring as the core structure, a bromine substituent, a trifluoromethyl group, and a methyl ester moiety. The presence of these electron-withdrawing groups (bromine and trifluoromethyl) significantly influences the electron density distribution across the pyridine ring, affecting its reactivity in various chemical transformations. The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural features of Methyl 2-bromo-6-(trifluoromethyl)nicotinate. The compound's NMR profile reveals characteristic signals corresponding to the pyridine ring protons and the methyl ester group. The presence of the trifluoromethyl group manifests as a distinctive splitting pattern in both proton and carbon NMR spectra due to fluorine-hydrogen and fluorine-carbon coupling.

Synthesis Methods

The synthesis of Methyl 2-bromo-6-(trifluoromethyl)nicotinate typically involves multiple steps, starting with appropriate precursors and utilizing various reaction conditions to introduce the specific functional groups in the desired positions on the pyridine ring.

Common Synthetic Routes

Biological Activity and Applications

Methyl 2-bromo-6-(trifluoromethyl)nicotinate exhibits significant biological activity, which has been the subject of various investigations. Its unique structural features contribute to its potential applications in both research and industrial contexts.

Antimicrobial Properties

Research has indicated that Methyl 2-bromo-6-(trifluoromethyl)nicotinate possesses antimicrobial properties. The combination of the bromine atom and trifluoromethyl group in the pyridine ring likely contributes to this activity by enhancing the compound's interaction with microbial targets. This property suggests potential applications in the development of antimicrobial agents.

Research Applications

The compound finds application as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives with potential pharmaceutical applications. Its reactivity profile, influenced by the electron-withdrawing bromine and trifluoromethyl substituents, makes it suitable for various chemical transformations.

In medicinal chemistry research, compounds like Methyl 2-bromo-6-(trifluoromethyl)nicotinate are often explored as potential scaffolds for developing bioactive molecules. The presence of the bromine atom at the 2-position offers a convenient handle for further functionalization through cross-coupling reactions and other transformation methods.

Comparative Analysis with Structurally Similar Compounds

Methyl 2-bromo-6-(trifluoromethyl)nicotinate shares structural similarities with several other compounds in the nicotinic acid derivative family. Comparing these compounds provides valuable insights into structure-activity relationships and the influence of specific substituents on their properties.

Structural Analogs Comparison

The table below presents a comparison between Methyl 2-bromo-6-(trifluoromethyl)nicotinate and structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesComparative Characteristics
Methyl 2-bromo-6-(trifluoromethyl)nicotinateC₈H₅BrF₃NO₂Bromine at 2-position, trifluoromethyl at 6-positionEnhanced reactivity due to both Br and CF₃ groups
Methyl 6-methoxy-2-(trifluoromethyl)nicotinateC₉H₈F₃NO₃Methoxy group instead of bromineDifferent reactivity profile due to electron-donating methoxy group
6-Bromo-2-(trifluoromethyl)nicotinic acidC₇H₃BrF₃NO₂Lacks methyl ester functionalityHigher acidity due to free carboxylic acid group
Methyl 2-methyl-6-(trifluoromethyl)nicotinateC₉H₈F₃NO₂Methyl group at 2-position instead of bromineLess reactive at 2-position compared to brominated analog
Methyl 2-amino-6-(trifluoromethyl)nicotinateC₈H₇F₃N₂O₂Amino group at 2-positionDifferent biological activity profile due to H-bonding capability

This comparative analysis highlights the unique position of Methyl 2-bromo-6-(trifluoromethyl)nicotinate within this family of compounds. The presence of both bromine and trifluoromethyl groups distinguishes it from its analogs and contributes to its specific reactivity profile and potential applications.

Structure-Activity Relationships

The structure-activity relationships observed in Methyl 2-bromo-6-(trifluoromethyl)nicotinate and its analogs provide valuable insights for rational design of compounds with specific properties. The bromine atom at the 2-position serves as an excellent leaving group in nucleophilic substitution reactions, making the compound particularly useful as a synthetic intermediate.

The trifluoromethyl group at the 6-position contributes significantly to the compound's biological activity profile. Trifluoromethyl substituents are known to enhance lipophilicity, metabolic stability, and binding affinity to biological targets, which may explain some of the observed biological activities of this compound.

Research Developments and Future Directions

Current research involving Methyl 2-bromo-6-(trifluoromethyl)nicotinate focuses on exploring its potential in various applications, particularly in medicinal chemistry and as a synthetic building block for complex molecules.

Synthetic Methodology Advancements

Advancements in synthetic methodologies are expanding the utility of Methyl 2-bromo-6-(trifluoromethyl)nicotinate in organic synthesis. Modern approaches, including microwave-assisted synthesis and flow chemistry, offer promising avenues for more efficient and environmentally friendly production of this compound and its derivatives.

The development of selective functionalization methods for the pyridine ring continues to be an active area of research, with implications for the synthesis and modification of compounds like Methyl 2-bromo-6-(trifluoromethyl)nicotinate. These methodologies aim to achieve higher regioselectivity, milder reaction conditions, and broader substrate scope.

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